

Synthesis of 4-Hydroxy Triamterene: A Detailed Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Hydroxy Triamterene

CAS No.: 1226-52-4

Cat. No.: B019464

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This document provides a comprehensive guide for the synthesis, purification, and characterization of **4-Hydroxy Triamterene**, a key metabolite of the diuretic drug Triamterene. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound for research purposes, such as metabolic studies, analytical standard development, and pharmacological investigations.

Introduction

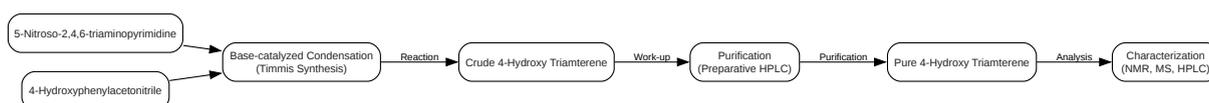
Triamterene is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC) in the kidneys. Its metabolism is a critical aspect of its overall pharmacological profile. The primary route of metabolism involves the hydroxylation of the phenyl ring at the para-position to form **4-Hydroxy Triamterene**, a reaction primarily mediated by the cytochrome P450 1A2 enzyme. Understanding the synthesis and properties of this metabolite is crucial for a complete understanding of Triamterene's pharmacokinetics and potential drug-drug interactions.

This guide details a robust synthetic protocol based on the well-established Timmis synthesis of pteridines. This approach offers a convergent and efficient route to **4-Hydroxy Triamterene**, starting from readily available precursors.

Synthetic Strategy: The Timmis Pteridine Synthesis

The Timmis synthesis is a classical and versatile method for the preparation of pteridine ring systems. The core of this strategy involves the condensation of a 5-nitroso-2,4,6-triaminopyrimidine with a compound possessing an active methylene group, such as a substituted acetonitrile. For the synthesis of **4-Hydroxy Triamterene**, we will adapt this method by utilizing 4-hydroxyphenylacetonitrile as the active methylene component.

The overall synthetic workflow can be visualized as follows:



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Figure 1: Overall workflow for the synthesis of **4-Hydroxy Triamterene**.

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Supplier
5-Nitroso-2,4,6-triaminopyrimidine	1006-23-1	C ₄ H ₆ N ₆ O	154.13	Major chemical suppliers
4-Hydroxyphenylacetone nitrile	14191-95-8	C ₈ H ₇ NO	133.15	Major chemical suppliers
Sodium Ethoxide	141-52-6	C ₂ H ₅ NaO	68.05	Major chemical suppliers
Ethanol, Anhydrous	64-17-5	C ₂ H ₆ O	46.07	Major chemical suppliers
Acetonitrile (HPLC Grade)	75-05-8	C ₂ H ₃ N	41.05	Major chemical suppliers
Water (HPLC Grade)	7732-18-5	H ₂ O	18.02	Major chemical suppliers
Trifluoroacetic Acid (TFA)	76-05-1	C ₂ HF ₃ O ₂	114.02	Major chemical suppliers

Detailed Experimental Protocol

Part 1: Synthesis of 4-Hydroxy Triamterene

This protocol is adapted from the general principles of the Timmis synthesis of pteridines.

1. Reaction Setup:

- To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Nitroso-2,4,6-triaminopyrimidine (1.54 g, 10 mmol).
- Add anhydrous ethanol (100 mL) to the flask.
- Stir the suspension under a nitrogen atmosphere.

2. Preparation of the Sodium Salt of 4-Hydroxyphenylacetonitrile:

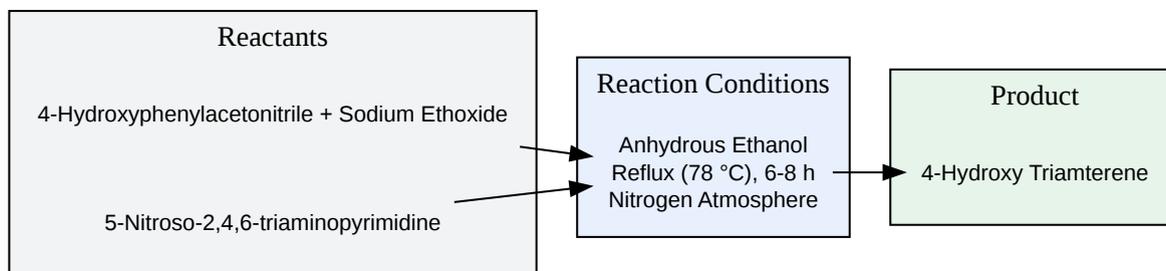
- In a separate 100 mL flask, dissolve sodium ethoxide (0.75 g, 11 mmol) in anhydrous ethanol (50 mL).
- To this solution, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol).
- Stir the mixture at room temperature for 15 minutes to form the sodium salt of 4-hydroxyphenylacetonitrile.

3. Condensation Reaction:

- Slowly add the solution of the sodium salt of 4-hydroxyphenylacetonitrile to the suspension of 5-Nitroso-2,4,6-triaminopyrimidine in the reaction flask.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v).

4. Reaction Work-up and Isolation of Crude Product:

- After the reaction is complete, cool the mixture to room temperature.
- A yellow precipitate of the sodium salt of **4-Hydroxy Triamterene** should form.
- Filter the precipitate and wash it with a small amount of cold ethanol.
- Suspend the solid in water (100 mL) and adjust the pH to 7 with dilute hydrochloric acid.
- The neutral **4-Hydroxy Triamterene** will precipitate as a yellow solid.
- Filter the solid, wash it with water, and dry it under vacuum to obtain the crude product.



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Figure 2: Reaction scheme for the synthesis of **4-Hydroxy Triamterene**.

Part 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The crude **4-Hydroxy Triamterene** can be purified using preparative reverse-phase HPLC.

1. Sample Preparation:

- Dissolve the crude product in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water.

2. HPLC Conditions:

- Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Gradient: A linear gradient from 10% B to 50% B over 30 minutes.
- Flow Rate: 15-20 mL/min.
- Detection: UV at 254 nm and 360 nm.

3. Fraction Collection and Product Isolation:

- Collect the fractions corresponding to the main product peak.
- Combine the pure fractions and remove the acetonitrile by rotary evaporation.
- Lyophilize the remaining aqueous solution to obtain the pure **4-Hydroxy Triamterene** as a yellow powder.

Part 3: Characterization of 4-Hydroxy Triamterene

The identity and purity of the synthesized **4-Hydroxy Triamterene** should be confirmed by various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

- Analyze the purity of the final product using an analytical HPLC system with a C18 column.
- The mobile phase and gradient can be adapted from the preparative method.
- The expected purity should be >95%.

2. Mass Spectrometry (MS):

- Obtain a high-resolution mass spectrum to confirm the molecular weight.
- Expected Molecular Formula: $C_{12}H_{11}N_7O$
- Expected Monoisotopic Mass: 269.1025 g/mol

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Record 1H and ^{13}C NMR spectra in a suitable deuterated solvent (e.g., DMSO- d_6).
- The expected 1H NMR spectrum should show signals corresponding to the aromatic protons of the phenyl and pteridine rings, as well as the amine and hydroxyl protons.
- The ^{13}C NMR spectrum should display the expected number of signals for the carbon atoms in the molecule.

Safety and Handling

All synthesis and purification steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

- 5-Nitroso-2,4,6-triaminopyrimidine: May cause skin and eye irritation. Avoid inhalation of dust.
- 4-Hydroxyphenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
- Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.
- Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Use with caution.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide provides a detailed and practical protocol for the synthesis of **4-Hydroxy Triamterene** for research applications. By following the outlined procedures for synthesis, purification, and characterization, researchers can obtain high-purity material essential for advancing the understanding of Triamterene's pharmacology and metabolism. The provided framework, based on the Timmis pteridine synthesis, is robust and can be adapted for the synthesis of other pteridine derivatives.

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Phone: (601) 213-4426
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